![molecular formula C17H14O4 B14899096 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B14899096.png)
4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their wide range of biological activities. This compound is characterized by the presence of a methoxy group on one phenyl ring and a benzoic acid moiety on the other, connected by a propenone linker.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 4-acetylbenzoic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as zeolites or metal-organic frameworks can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are often used for substitution reactions.
Major Products
Oxidation: 4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid can be oxidized to form 4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid quinone.
Reduction: Reduction can yield 4-(3-(4-Methoxyphenyl)-3-hydroxyprop-1-en-1-yl)benzoic acid.
Substitution: Substitution reactions can produce derivatives such as 4-(3-(4-Bromomethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds and polymers.
Biology
Biologically, this compound exhibits significant cytotoxic activity against cancer cell lines, making it a potential candidate for anticancer drug development. It has been shown to inhibit the growth of breast cancer cells through the inhibition of estrogen receptor alpha (ERα) .
Medicine
In medicine, (E)-4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid is being investigated for its anti-inflammatory and antioxidant properties
Industry
Industrially, this compound is used in the production of dyes, pigments, and other organic materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of (E)-4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. In cancer cells, it inhibits the estrogen receptor alpha (ERα), leading to reduced cell proliferation and induction of apoptosis. The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chalcone: The parent compound of (E)-4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid, known for its wide range of biological activities.
4-Methoxychalcone: Similar in structure but lacks the benzoic acid moiety.
4-Hydroxychalcone: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
(E)-4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid is unique due to the presence of both a methoxy group and a benzoic acid moiety, which confer distinct chemical and biological properties. Its ability to inhibit estrogen receptor alpha (ERα) and its potential as an anticancer agent set it apart from other chalcone derivatives.
Propriétés
Formule moléculaire |
C17H14O4 |
|---|---|
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
4-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C17H14O4/c1-21-15-9-7-13(8-10-15)16(18)11-4-12-2-5-14(6-3-12)17(19)20/h2-11H,1H3,(H,19,20)/b11-4+ |
Clé InChI |
GQUJUYRCDKOOAM-NYYWCZLTSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




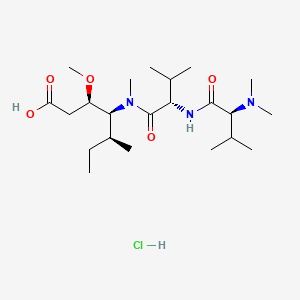

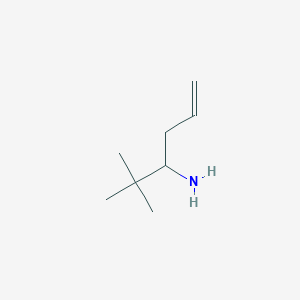
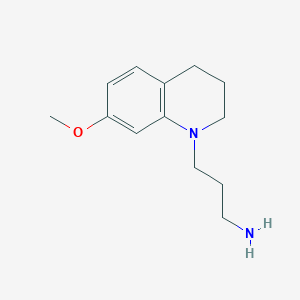
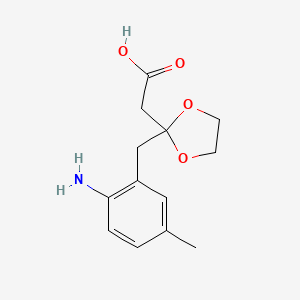

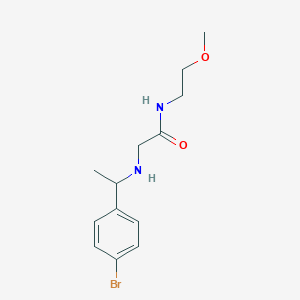

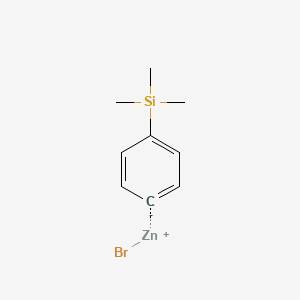
![3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine](/img/structure/B14899077.png)


